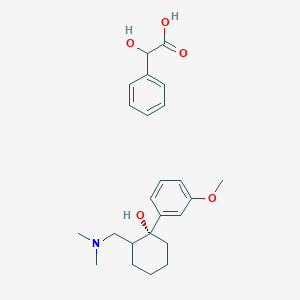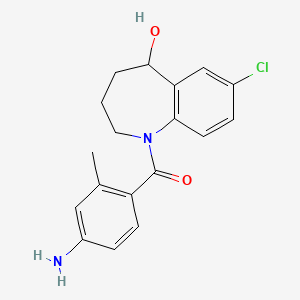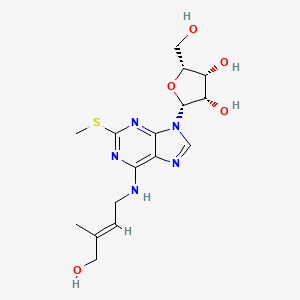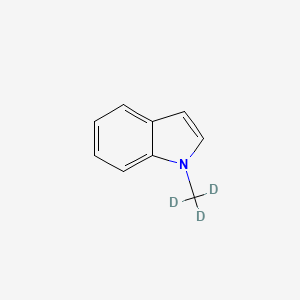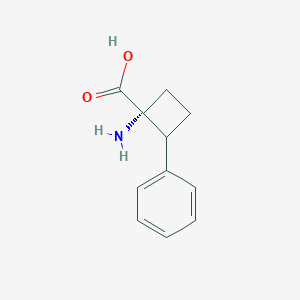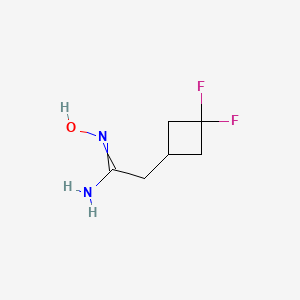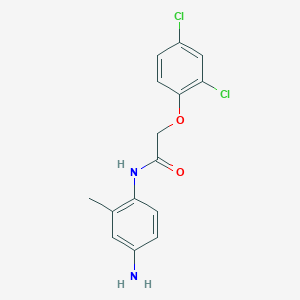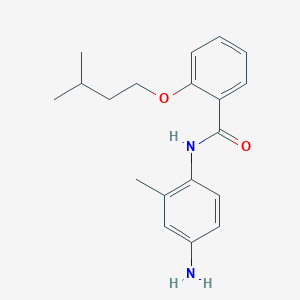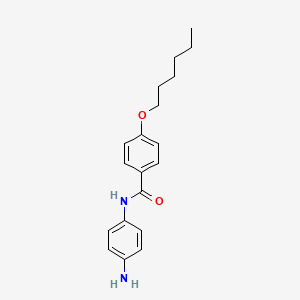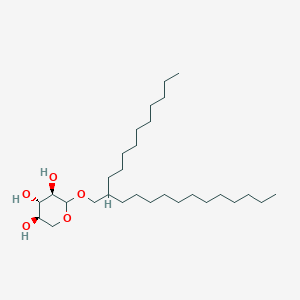
2-Decyltetradecyl-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyltetradecyl-D-xylopyranoside is a nonionic detergent primarily utilized in the fields of biochemistry and molecular biology . It plays a crucial role in the solubilization and stabilization of membrane proteins . Apart from this, lipid nanoparticles for drug delivery and nanostructures for gene delivery have also been fabricated using this versatile compound, thereby enhancing its importance in advanced drug delivery systems .
Molecular Structure Analysis
The molecular formula of 2-Decyltetradecyl-D-xylopyranoside is C29H58O5 . Its IUPAC name is (3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol .
Physical And Chemical Properties Analysis
2-Decyltetradecyl-D-xylopyranoside has a molecular weight of 486.77 . It appears as a colourless waxy solid . It is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .
Scientific Research Applications
- Biochemistry and Molecular Biology
- Summary of Application : 2-Decyltetradecyl-D-xylopyranoside has been used in the fabrication of lipid nanoparticles for drug delivery and nanostructures for gene delivery . This enhances its importance in advanced drug delivery systems .
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used as activators in the biosynthesis of glycosaminoglycans .
- Methods of Application : These compounds can be incorporated into biological systems to stimulate the production of glycosaminoglycans, important macromolecules with various biological functions .
- Results or Outcomes : The use of β-xylopyranosides can lead to increased production of glycosaminoglycans, which can have various beneficial effects depending on the specific context .
Advanced Drug Delivery Systems
Biosynthesis of Glycosaminoglycans
- Summary of Application : β-xylopyranosides, such as 2-Decyltetradecyl-D-xylopyranoside, have been used for enzyme inhibition . This can be particularly useful in the study of various biological processes and in the development of new drugs .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the activity of specific enzymes . The exact methods of application can vary greatly depending on the specific enzyme being targeted.
- Results or Outcomes : The use of β-xylopyranosides can lead to the inhibition of specific enzymes, which can provide valuable insights into their function and potential as drug targets .
- Summary of Application : β-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, have been used as surfactants . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid .
- Methods of Application : These compounds can be added to various systems to modify the surface tension and facilitate processes such as emulsification, wetting, and foaming .
- Results or Outcomes : The use of β-xylopyranosides as surfactants can improve the efficiency of various industrial and scientific processes .
- Summary of Application : A new class of d-xylopyranosides, including 2-Decyltetradecyl-D-xylopyranoside, has shown antimicrobial activity against fungi (Candida albicans, Candida glabrata) and bacteria (Staphylococcus aureus, Escherichia coli) .
- Methods of Application : These compounds can be incorporated into biological systems to inhibit the growth of specific microorganisms . The exact methods of application can vary greatly depending on the specific microorganism being targeted.
- Results or Outcomes : The use of these d-xylopyranosides can lead to the inhibition of specific microorganisms, which can provide valuable insights into their function and potential as drug targets .
Enzyme Inhibition
Surfactants
Antimicrobial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWIPYOLDJKPK-UGCDLRGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H58O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Decyltetradecyl-D-xylopyranoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
